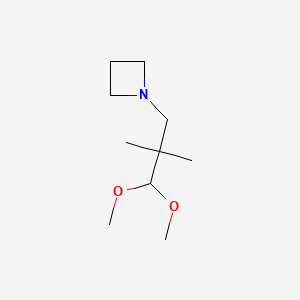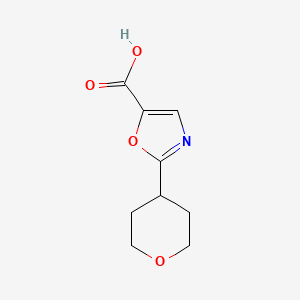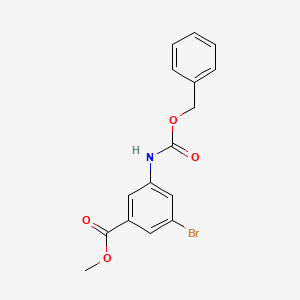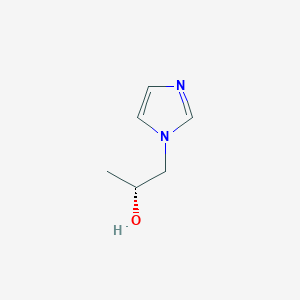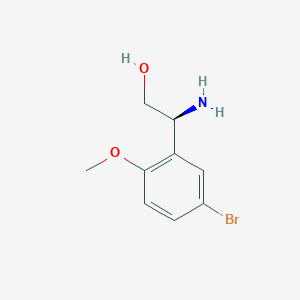
1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine is a chemical compound characterized by the presence of a trifluoroethoxy group attached to an ethyl chain, which is further connected to a triazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine typically involves multiple steps. One common synthetic route includes the reaction of 2,2,2-trifluoroethanol with an appropriate alkylating agent to form the trifluoroethoxyethyl intermediate. This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Wissenschaftliche Forschungsanwendungen
1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is utilized in the development of specialty chemicals and materials, benefiting from its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-(2-(2,2,2-Trifluoroethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
This compound: Similar in structure but with different substituents on the triazole ring.
This compound: Differing in the length or nature of the alkyl chain.
This compound: Featuring other halogenated ethoxy groups.
The uniqueness of this compound lies in its specific trifluoroethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H9F3N4O |
|---|---|
Molekulargewicht |
210.16 g/mol |
IUPAC-Name |
1-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9F3N4O/c7-6(8,9)3-14-2-1-13-4-11-5(10)12-13/h4H,1-3H2,(H2,10,12) |
InChI-Schlüssel |
JHIYDUYFIQQKAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NN1CCOCC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


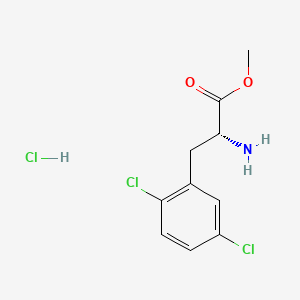


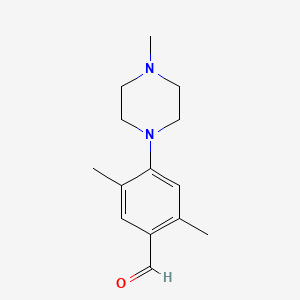
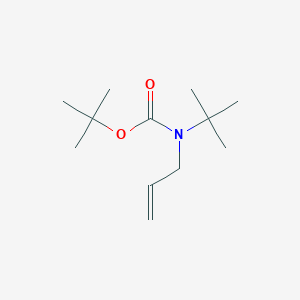
![N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
